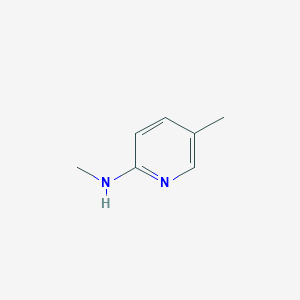

N,5-dimethylpyridin-2-amine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Properties

IUPAC Name |

N,5-dimethylpyridin-2-amine | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-6-3-4-7(8-2)9-5-6/h3-5H,1-2H3,(H,8,9) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ASYFGSIOATXWJA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C=C1)NC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

122.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

N,5-dimethylpyridin-2-amine synthesis and characterization

An In-depth Technical Guide to the Synthesis and Characterization of N,5-dimethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive overview of the synthesis and characterization of this compound, a heterocyclic building block of interest to researchers in medicinal chemistry and materials science. As a Senior Application Scientist, this document moves beyond a simple recitation of methods to provide a field-proven perspective on strategic decision-making in the synthetic process and rigorous analytical confirmation of the final product. We will explore the rationale for selecting a modern palladium-catalyzed cross-coupling approach over classical methods, present a detailed and validated experimental protocol, and outline a multi-technique analytical workflow for unambiguous structural elucidation and purity assessment. This guide is designed to equip researchers, scientists, and drug development professionals with the necessary knowledge to confidently synthesize and validate this important chemical entity.

Strategic Approach to Synthesis: Rationale and Pathway Selection

The synthesis of substituted aminopyridines is a cornerstone of heterocyclic chemistry. For the target molecule, this compound, several synthetic avenues are theoretically possible. However, a critical evaluation based on efficiency, safety, substrate scope, and reproducibility is paramount for selecting an optimal laboratory method.

Comparative Analysis of Synthetic Routes

Two primary strategies dominate the synthesis of 2-aminopyridines: the classical Chichibabin reaction and modern palladium-catalyzed cross-coupling reactions, such as the Buchwald-Hartwig amination.

-

Chichibabin Reaction : First reported in 1914, this reaction involves the direct amination of a pyridine ring using sodium amide (NaNH₂) or a related reagent.[1][2] It is a powerful method for introducing an amino group at the 2-position of the pyridine core.[3] However, the reaction typically requires harsh conditions, such as high temperatures (100–130°C) in solvents like xylene or toluene, and the sodium amide reagent is hazardous to handle.[1][2] Furthermore, the yield can be highly dependent on the purity of the sodium amide, and side reactions can occur.[4]

-

Buchwald-Hartwig Amination : This palladium-catalyzed cross-coupling reaction has become a preferred method for forming C-N bonds in modern organic synthesis.[5] The reaction couples an amine with an aryl halide or triflate. Its primary advantages include significantly milder reaction conditions, exceptional functional group tolerance, and a broad substrate scope that has been expanded through the development of sophisticated phosphine ligands.[5][6] For the synthesis of this compound, this approach offers a more controlled, reliable, and often higher-yielding alternative to the Chichibabin reaction.[7]

Selected Synthetic Pathway: Buchwald-Hartwig Amination

Based on the principles of green chemistry, safety, and efficiency, the Buchwald-Hartwig amination is the selected method for this guide. The strategy involves the coupling of 2-bromo-5-methylpyridine with methylamine, facilitated by a palladium catalyst, a phosphine ligand, and a base. This choice provides a robust and reproducible pathway to the desired product.

The overall transformation is visualized in the workflow diagram below.

Detailed Experimental Protocol

This protocol is a self-validating system. Adherence to the described steps, particularly maintaining an inert atmosphere, is critical for achieving high yields and purity.

Materials and Reagents

-

2-Bromo-5-methylpyridine (1.0 eq)

-

Palladium(II) acetate (Pd(OAc)₂, 0.02 eq) or Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃, 0.01 eq)

-

Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene, 0.03 eq)

-

Sodium tert-butoxide (NaOtBu, 1.4 eq)

-

Methylamine solution (e.g., 2.0 M in THF, 1.5 eq)

-

Anhydrous Toluene

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated aqueous NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Silica gel (for column chromatography)

-

Solvents for chromatography (e.g., Hexanes, Ethyl Acetate)

Safety Precautions

-

Conduct the reaction in a well-ventilated chemical fume hood.[8]

-

Wear appropriate personal protective equipment (PPE), including safety goggles, lab coat, and chemical-resistant gloves.[9]

-

Palladium catalysts are toxic and should be handled with care.

-

Sodium tert-butoxide is a strong base and is corrosive and moisture-sensitive. Handle under an inert atmosphere.

-

Toluene is a flammable solvent. Keep away from ignition sources.[8]

Step-by-Step Synthesis Procedure

-

Vessel Preparation : To an oven-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add the palladium catalyst (e.g., Pd(OAc)₂), the phosphine ligand (Xantphos), and the base (sodium tert-butoxide).

-

Inert Atmosphere : Seal the flask with a septum and evacuate and backfill with an inert gas (Argon or Nitrogen) three times. This step is crucial to prevent oxidation of the catalyst.

-

Reagent Addition : Under a positive pressure of inert gas, add anhydrous toluene via syringe, followed by the 2-bromo-5-methylpyridine.

-

Amine Addition : Add the methylamine solution dropwise to the stirring mixture at room temperature.

-

Reaction Execution : Heat the reaction mixture to reflux (typically around 100-110°C) and maintain for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or GC-MS until the starting material is consumed.

-

Workup :

-

Cool the reaction mixture to room temperature.

-

Quench the reaction by slowly adding water.

-

Transfer the mixture to a separatory funnel and dilute with ethyl acetate.

-

Wash the organic layer sequentially with water, saturated aqueous NaHCO₃, and brine.

-

Dry the organic layer over anhydrous MgSO₄ or Na₂SO₄, filter, and concentrate under reduced pressure to obtain the crude product.

-

-

Purification : Purify the crude residue by flash column chromatography on silica gel, using a gradient of ethyl acetate in hexanes to afford this compound as a pure compound.[10]

Structural Elucidation and Characterization

Confirming the identity and purity of the synthesized compound is a critical final step. A multi-pronged analytical approach ensures the data is robust and unambiguous.

The characterization workflow is outlined below.

Analysis and Interpretation of Spectroscopic Data

The following tables present the expected data from the characterization of this compound (C₇H₁₀N₂), which has a molecular weight of 122.17 g/mol .[11]

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of the molecule. The expected shifts are based on analogous structures such as 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine.[12][13][14]

Table 1: Predicted ¹H NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment |

|---|---|---|---|

| ~7.9 | d | ~2.0 | H6 (proton ortho to ring N) |

| ~7.2 | dd | ~8.4, 2.4 | H4 (proton meta to ring N) |

| ~6.4 | d | ~8.4 | H3 (proton para to ring N) |

| ~3.1 | s | - | N-CH₃ (2 methyl groups on amine) |

| ~2.2 | s | - | C5-CH₃ (methyl group on ring) |

Table 2: Predicted ¹³C NMR Data (in CDCl₃)

| Chemical Shift (δ, ppm) | Assignment |

|---|---|

| ~158.0 | C2 (carbon attached to N(CH₃)₂) |

| ~147.0 | C6 |

| ~138.0 | C4 |

| ~125.0 | C5 |

| ~105.0 | C3 |

| ~38.0 | N-CH₃ |

| ~17.0 | C5-CH₃ |

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy is used to identify the key functional groups present in the molecule. The characteristic vibrational frequencies confirm the presence of the aromatic ring and the amine substituent.[15][16]

Table 3: Key FTIR Vibrational Frequencies

| Frequency Range (cm⁻¹) | Vibration Type | Functional Group |

|---|---|---|

| 3050 - 3000 | C-H Stretch | Aromatic C-H |

| 2950 - 2850 | C-H Stretch | Aliphatic C-H (from CH₃) |

| 1610 - 1580 | C=C / C=N Stretch | Pyridine Ring |

| 1500 - 1450 | C=C / C=N Stretch | Pyridine Ring |

| 1350 - 1250 | C-N Stretch | Aryl-Amine |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of the synthesized compound and provides insight into its fragmentation pattern, further corroborating the structure.

Table 4: Expected Mass Spectrometry Data (Electron Impact)

| m/z Value | Ion | Interpretation |

|---|---|---|

| 122 | [M]⁺ | Molecular Ion |

| 107 | [M - CH₃]⁺ | Loss of a methyl radical |

| 94 | [M - NCH₂]⁺ | Cleavage of the dimethylamino group |

| 78 | [C₅H₄N]⁺ | Pyridine ring fragment |

Conclusion

This guide has detailed a reliable and modern approach for the synthesis of this compound via Buchwald-Hartwig amination. The rationale for selecting this method over classical alternatives was grounded in principles of safety, efficiency, and control. The provided step-by-step protocol, coupled with a comprehensive analytical workflow, constitutes a robust system for producing and validating this valuable chemical building block. The spectroscopic data presented serve as a benchmark for researchers to confirm the successful synthesis and high purity of the target compound, enabling its confident use in subsequent research and development applications.

References

- 1. grokipedia.com [grokipedia.com]

- 2. Chichibabin reaction - Wikipedia [en.wikipedia.org]

- 3. m.youtube.com [m.youtube.com]

- 4. chemistnotes.com [chemistnotes.com]

- 5. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]

- 6. chem.libretexts.org [chem.libretexts.org]

- 7. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. fishersci.com [fishersci.com]

- 9. aksci.com [aksci.com]

- 10. orgsyn.org [orgsyn.org]

- 11. calpaclab.com [calpaclab.com]

- 12. 2-Amino-5-methylpyridine | C6H8N2 | CID 15348 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 13. 2-Dimethylaminopyridine | C7H10N2 | CID 21885 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 14. 2-Amino-5-methylpyridine(1603-41-4) 1H NMR spectrum [chemicalbook.com]

- 15. researchgate.net [researchgate.net]

- 16. chimia.ch [chimia.ch]

Spectroscopic Data of N,5-dimethylpyridin-2-amine: An In-depth Technical Guide

This guide provides a comprehensive analysis of the spectroscopic data for N,5-dimethylpyridin-2-amine, a disubstituted pyridine derivative of interest to researchers in medicinal chemistry and materials science. Due to the limited availability of directly acquired experimental spectra for this specific compound in public databases, this document presents a detailed, predicted spectroscopic profile based on established principles and experimental data from closely related structural analogs. This approach offers a robust and scientifically grounded resource for the identification and characterization of this compound in various research and development settings.

Introduction: The Significance of Spectroscopic Characterization

This compound belongs to the substituted pyridine class of heterocyclic compounds, which are integral scaffolds in numerous pharmaceuticals, agrochemicals, and functional materials. The precise elucidation of their molecular structure is paramount for understanding their chemical reactivity, biological activity, and physical properties. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS) are indispensable tools for this purpose, providing detailed insights into the molecular framework, functional groups, and elemental composition.

This guide will delve into the predicted ¹H NMR, ¹³C NMR, IR, and Mass Spectrometry data for this compound. The predictions are derived from a careful analysis of experimental data for the structurally analogous compounds: 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine. By understanding the electronic effects of the N-methyl and 5-methyl substituents, a reliable and detailed spectroscopic profile can be constructed.

Molecular Structure and Predicted Spectroscopic Overview

The structure of this compound is characterized by a pyridine ring substituted with a methyl group at the 5-position and a dimethylamino group at the 2-position.

Caption: Molecular structure of this compound.

Predicted ¹H NMR Spectroscopy

Proton Nuclear Magnetic Resonance (¹H NMR) spectroscopy provides information about the chemical environment of hydrogen atoms in a molecule. The predicted chemical shifts (δ) for this compound are based on the experimental data of 2-amino-5-methylpyridine and the expected influence of the N-methyl groups.

Experimental Protocol for ¹H NMR Spectroscopy:

A standard protocol for acquiring a ¹H NMR spectrum would involve the following steps:

-

Sample Preparation: Dissolve approximately 5-10 mg of the compound in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

Instrumentation: Utilize a 300 or 400 MHz NMR spectrometer.

-

Data Acquisition: Acquire the spectrum at room temperature using a standard pulse sequence. The number of scans can be adjusted to achieve an adequate signal-to-noise ratio.

-

Data Processing: Process the raw data by applying a Fourier transform, phasing, and baseline correction. Chemical shifts are referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Predicted ¹H NMR Data:

| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-6 | ~7.9 - 8.1 | d | ~2.0 |

| H-4 | ~7.2 - 7.4 | dd | ~8.5, 2.0 |

| H-3 | ~6.4 - 6.6 | d | ~8.5 |

| N(CH₃)₂ | ~3.0 - 3.2 | s | - |

| 5-CH₃ | ~2.2 - 2.4 | s | - |

Interpretation:

The predicted ¹H NMR spectrum of this compound is expected to show three distinct signals in the aromatic region corresponding to the protons on the pyridine ring.

-

H-6: This proton is expected to be the most deshielded due to its position adjacent to the ring nitrogen, appearing as a doublet.

-

H-4: This proton will be a doublet of doublets due to coupling with both H-3 and H-6.

-

H-3: This proton will appear as a doublet, coupled to H-4.

-

N(CH₃)₂: The two methyl groups on the nitrogen are chemically equivalent and will therefore appear as a single sharp singlet. The chemical shift is anticipated to be around 3.0-3.2 ppm, based on data for similar N,N-dimethylaminopyridines.

-

5-CH₃: The methyl group at the 5-position will also appear as a singlet, with a chemical shift around 2.2-2.4 ppm, similar to that observed for 2-amino-5-methylpyridine.[1]

Predicted ¹³C NMR Spectroscopy

Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy provides information about the carbon skeleton of a molecule. The predicted chemical shifts for this compound are based on the analysis of 2-amino-5-methylpyridine and N,N-dimethylpyridin-2-amine.

Experimental Protocol for ¹³C NMR Spectroscopy:

-

Sample Preparation: A slightly more concentrated sample (20-50 mg in 0.6-0.7 mL of deuterated solvent) is typically used for ¹³C NMR.

-

Instrumentation: A 75 or 100 MHz NMR spectrometer (corresponding to a 300 or 400 MHz proton frequency) is commonly used.

-

Data Acquisition: A standard proton-decoupled pulse sequence is used to obtain a spectrum with singlets for each unique carbon atom. A sufficient number of scans is necessary to achieve a good signal-to-noise ratio due to the low natural abundance of ¹³C.

-

Data Processing: Similar to ¹H NMR, the data is processed via Fourier transform, phasing, and baseline correction.

Predicted ¹³C NMR Data:

| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |

| C-2 | ~158 - 160 |

| C-6 | ~145 - 147 |

| C-4 | ~135 - 137 |

| C-5 | ~122 - 124 |

| C-3 | ~105 - 107 |

| N(CH₃)₂ | ~38 - 40 |

| 5-CH₃ | ~17 - 19 |

Interpretation:

The predicted ¹³C NMR spectrum will show seven distinct signals corresponding to the seven carbon atoms in the molecule.

-

C-2: This carbon, directly attached to the electron-donating dimethylamino group, is expected to be the most deshielded of the pyridine ring carbons.

-

C-6, C-4, C-5, C-3: The chemical shifts of the other ring carbons are influenced by the positions of the substituents and the ring nitrogen. The assignments are based on established substituent effects in pyridine rings.

-

N(CH₃)₂: The carbons of the N-methyl groups will appear as a single peak in the aliphatic region.

-

5-CH₃: The carbon of the methyl group at the 5-position will also be in the aliphatic region, typically at a lower chemical shift than the N-methyl carbons.

Predicted Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by detecting the absorption of infrared radiation.

Experimental Protocol for IR Spectroscopy:

-

Sample Preparation: The sample can be analyzed as a solid (using a KBr pellet or an ATR accessory) or as a thin film.

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used.

-

Data Acquisition: A background spectrum is first collected, followed by the spectrum of the sample. The data is typically presented as percent transmittance versus wavenumber (cm⁻¹).

Predicted IR Data:

| Wavenumber (cm⁻¹) | Vibration Type |

| ~3050 - 3150 | Aromatic C-H stretch |

| ~2900 - 3000 | Aliphatic C-H stretch |

| ~1600 - 1620 | C=C and C=N ring stretching |

| ~1450 - 1550 | C=C and C=N ring stretching |

| ~1350 - 1380 | C-N stretch (aromatic amine) |

| ~1250 - 1300 | C-N stretch (aromatic amine) |

| ~800 - 850 | C-H out-of-plane bending |

Interpretation:

The IR spectrum of this compound will be characterized by the following key absorptions:

-

Aromatic C-H Stretching: Weak to medium bands above 3000 cm⁻¹ are characteristic of C-H bonds on the pyridine ring.

-

Aliphatic C-H Stretching: Bands in the 2900-3000 cm⁻¹ region will arise from the methyl groups.

-

Ring Stretching: Strong absorptions in the 1450-1620 cm⁻¹ region are characteristic of the C=C and C=N stretching vibrations of the pyridine ring.

-

C-N Stretching: The stretching vibration of the C-N bond of the dimethylamino group attached to the aromatic ring is expected to appear in the 1250-1380 cm⁻¹ region.

-

C-H Out-of-Plane Bending: A strong band in the 800-850 cm⁻¹ region is indicative of the out-of-plane bending of the C-H bonds on the substituted pyridine ring.

Notably, the spectrum will lack the characteristic N-H stretching bands typically seen for primary or secondary amines in the 3300-3500 cm⁻¹ region, which is consistent with the tertiary nature of the amino group.

Predicted Mass Spectrometry

Mass spectrometry (MS) provides information about the molecular weight and fragmentation pattern of a molecule.

Experimental Protocol for Mass Spectrometry:

-

Sample Introduction: The sample is introduced into the mass spectrometer, typically via direct infusion or after separation by gas chromatography (GC) or liquid chromatography (LC).

-

Ionization: The molecules are ionized, commonly using Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI).

-

Mass Analysis: The resulting ions are separated based on their mass-to-charge ratio (m/z) by a mass analyzer (e.g., quadrupole, time-of-flight).

-

Detection: The abundance of each ion is measured, and a mass spectrum is generated.

Predicted Mass Spectrometry Data (EI):

The molecular formula of this compound is C₇H₁₀N₂. The predicted molecular weight is 122.17 g/mol .

| m/z | Predicted Fragment |

| 122 | [M]⁺˙ (Molecular Ion) |

| 107 | [M - CH₃]⁺ |

| 94 | [M - N(CH₃)₂]⁺ |

| 79 | [C₅H₄N]⁺ |

Interpretation:

-

Molecular Ion Peak: The mass spectrum is expected to show a prominent molecular ion peak at m/z 122, corresponding to the intact molecule with one electron removed.

-

Fragmentation Pattern: The fragmentation of the molecular ion will likely proceed through several pathways. A common fragmentation for N-alkylated anilines and related compounds is the loss of a methyl radical from the amino group, leading to a fragment at m/z 107.[2] Alpha-cleavage is a characteristic fragmentation pathway for amines, which would involve the cleavage of a C-C bond adjacent to the nitrogen atom.[3] Another plausible fragmentation is the loss of the dimethylamino group, resulting in a fragment at m/z 94. The pyridine ring itself is relatively stable, and a fragment corresponding to a pyridinium cation at m/z 79 may also be observed.

Caption: Predicted major fragmentation pathways for this compound in EI-MS.

Conclusion

This technical guide provides a comprehensive, albeit predicted, spectroscopic profile of this compound. By leveraging experimental data from closely related analogs and fundamental spectroscopic principles, this document offers a reliable framework for the identification and characterization of this compound. The detailed analysis of the predicted ¹H NMR, ¹³C NMR, IR, and mass spectra, along with standardized experimental protocols, serves as a valuable resource for researchers and scientists in the fields of drug development and chemical synthesis. The provided data and interpretations should be used as a guide and confirmed by experimental analysis whenever possible.

References

Physical and chemical properties of N,5-dimethylpyridin-2-amine

An In-Depth Technical Guide to the Physicochemical Properties of N,5-dimethylpyridin-2-amine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound is a substituted pyridine derivative belonging to the versatile class of 2-aminopyridines. This scaffold is a cornerstone in medicinal chemistry and materials science, valued for its unique electronic properties and diverse reactivity. This technical guide provides a comprehensive overview of the core physical and chemical properties of this compound, offering field-proven insights for its application in research and development. We will delve into its structural characteristics, spectroscopic profile, reactivity, and established protocols for its synthesis and analysis, grounding all claims in authoritative references.

Chemical Identity and Structural Elucidation

Precise identification is the foundation of scientific integrity. This compound is an aromatic heterocycle distinguished by an amino group at the 2-position and methyl groups at the 5-position and on the exocyclic nitrogen.

Table 1: Core Compound Identifiers

| Identifier | Value | Source |

|---|---|---|

| IUPAC Name | This compound | N/A |

| CAS Number | 45715-13-7 | [1][2] |

| Molecular Formula | C₇H₁₀N₂ | [1] |

| Molecular Weight | 122.17 g/mol | [1] |

| Canonical SMILES | CNc1ncccc1C | N/A |

The structure combines the aromaticity of the pyridine ring with the functional reactivity of a secondary amine and the electronic influence of a methyl substituent. The endocyclic nitrogen atom acts as a hydrogen bond acceptor and influences the electron density of the ring, while the exocyclic amino group provides a site for nucleophilic reactions and hydrogen bonding.

Caption: 2D structure of this compound.

Physical Properties

The physical properties of this compound are dictated by its molecular structure, which allows for moderate polarity and intermolecular hydrogen bonding. While specific, verified experimental data for this exact isomer is limited, properties can be reliably estimated based on closely related analogs like 2-amino-5-methylpyridine.

Table 2: Physical Property Profile

| Property | Value/Description | Comments |

|---|---|---|

| Appearance | Expected to be a white to light yellow or tan solid (crystalline powder or flakes). | Based on analogs like 2-amino-5-methylpyridine.[3][4] |

| Melting Point | ~76-79 °C | This is the experimental value for the closely related 2-amino-5-methylpyridine.[3] |

| Boiling Point | ~227 °C | This is the experimental value for 2-amino-5-methylpyridine.[3][5] |

| Solubility | Slightly soluble in water. Soluble in polar organic solvents like methanol, ethanol, and acetonitrile. | The pyridine nitrogen and amino group facilitate hydrogen bonding with protic solvents.[6][7] The aromatic ring provides some compatibility with less polar solvents. |

The causality behind these properties lies in the molecule's dual character. The polar N-H bond and the pyridine nitrogen enable hydrogen bonding, contributing to its solid state at room temperature and solubility in polar solvents. The aromatic ring and methyl groups add nonpolar character, limiting its solubility in water but allowing dissolution in a range of organic media.

Chemical Properties and Reactivity Profile

The reactivity of this compound is governed by the interplay between the electron-rich amino group and the electron-deficient pyridine ring.

Basicity and pKa

The molecule possesses two primary basic centers: the exocyclic secondary amine and the endocyclic pyridine nitrogen. The lone pair on the exocyclic nitrogen is delocalized into the aromatic system to some extent, which reduces its basicity compared to a typical aliphatic amine. The pyridine nitrogen's basicity is also modulated by the electron-donating effects of the amino and methyl groups. The predicted pKa value for similar 2-(dimethylamino)pyridines is around 7.87, positioning it as a moderate base.[6][8]

Reactivity of the 2-Aminopyridine Scaffold

The 2-aminopyridine moiety is a privileged scaffold due to its versatile reactivity.[9]

-

Nucleophilic Substitution: The exocyclic amine is a potent nucleophile, readily participating in acylation, alkylation, and arylation reactions. This is a common strategy for elaborating the core structure in drug discovery.[7]

-

Electrophilic Aromatic Substitution: The amino group is a strong activating group, directing electrophiles to the positions ortho and para to it (positions 3 and 5). However, the pyridine nitrogen is deactivating, making these reactions less facile than in anilines.

-

Coordination Chemistry: The lone pairs on both nitrogen atoms allow this compound to act as a ligand, forming coordination complexes with various metal centers. This property is leveraged in the development of novel catalysts.[4][10]

References

- 1. calpaclab.com [calpaclab.com]

- 2. 45715-13-7|this compound|BLD Pharm [bldpharm.com]

- 3. 2-Amino-5-methylpyridine CAS#: 1603-41-4 [m.chemicalbook.com]

- 4. chemimpex.com [chemimpex.com]

- 5. 2-Amino-5-methylpyridine | 1603-41-4 [chemicalbook.com]

- 6. Buy N2,N2-Dimethylpyridine-2,5-diamine | 4928-43-2 [smolecule.com]

- 7. CAS 4928-43-2: 2-Dimethylamino-5-aminopyridine [cymitquimica.com]

- 8. Page loading... [wap.guidechem.com]

- 9. 2-Aminopyridine - Wikipedia [en.wikipedia.org]

- 10. The different reactivity of 2-aminopyridines and 2-pyridone with [Ru3(CO)12]. X-Ray crystal structure of [Ru3(µ-H)(µ3-anpy)(CO)9](hanpy = 2-anilinopyridine) - Journal of the Chemical Society, Dalton Transactions (RSC Publishing) [pubs.rsc.org]

An In-Depth Technical Guide to the Crystal Structure Analysis of N,5-dimethylpyridin-2-amine

Abstract

This technical guide provides a comprehensive, field-proven methodology for the complete crystal structure analysis of N,5-dimethylpyridin-2-amine, a compound of interest in medicinal chemistry and materials science. In the absence of a publicly available crystal structure, this document outlines a systematic workflow, from targeted synthesis and strategic crystallization to advanced single-crystal X-ray diffraction (SC-XRD) data acquisition and interpretation. We delve into the causality behind each experimental decision, ensuring a self-validating and reproducible protocol. The guide further integrates computational modeling through Density Functional Theory (DFT) to complement and validate the experimental findings. This document is intended for researchers, scientists, and drug development professionals seeking a robust framework for the structural elucidation of novel small molecules.

Introduction: The Rationale for Structural Elucidation

This compound belongs to the aminopyridine class of compounds, which are recognized as privileged scaffolds in drug discovery due to their versatile biological activities.[1] The precise three-dimensional arrangement of atoms within a crystal lattice dictates a molecule's physicochemical properties, including solubility, stability, and intermolecular interactions. For drug development professionals, a definitive crystal structure provides invaluable insights into molecular conformation, potential polymorphism, and the nature of non-covalent interactions that govern crystal packing. This knowledge is critical for structure-activity relationship (SAR) studies, lead optimization, and the formulation of solid dosage forms.

This guide, therefore, presents a holistic approach to determining the crystal structure of this compound, establishing a foundational understanding of its solid-state behavior.

Synthesis and Purification of this compound

A robust and scalable synthesis is the prerequisite for obtaining high-purity material suitable for crystallization. Based on established methodologies for related aminopyridines, a plausible synthetic route is proposed.[2][3][4]

Proposed Synthesis Pathway:

A likely approach involves the methylation of 2-amino-5-methylpyridine.

-

Starting Material: 2-amino-5-methylpyridine (commercially available).

-

Reagent: A suitable methylating agent such as methyl iodide or dimethyl sulfate.

-

Base: A non-nucleophilic base like sodium hydride to deprotonate the amine.

-

Solvent: Anhydrous polar aprotic solvent, for example, tetrahydrofuran (THF) or dimethylformamide (DMF).

Experimental Protocol: Synthesis

-

To a solution of 2-amino-5-methylpyridine in anhydrous THF under an inert atmosphere (e.g., nitrogen or argon), add sodium hydride portion-wise at 0 °C.

-

Allow the reaction mixture to stir at room temperature for 1 hour to ensure complete deprotonation.

-

Cool the mixture back to 0 °C and add the methylating agent dropwise.

-

Let the reaction proceed at room temperature, monitoring its progress by thin-layer chromatography (TLC).

-

Upon completion, quench the reaction cautiously with water.

-

Extract the product with a suitable organic solvent (e.g., ethyl acetate).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield this compound.

Purity Assessment: The purity of the synthesized compound is paramount for successful crystallization. It should be assessed by:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): To confirm the chemical structure and identify any impurities.

-

High-Performance Liquid Chromatography (HPLC): To quantify the purity, aiming for >99%.

-

Mass Spectrometry (MS): To verify the molecular weight.

Crystallization: The Pursuit of Single Crystals

The growth of high-quality single crystals is often the most challenging step in structure determination. A systematic screening of crystallization conditions is essential.[5][6][7]

Table 1: Crystallization Screening Solvents

| Solvent Class | Examples | Rationale |

| Protic Solvents | Methanol, Ethanol, Isopropanol | Capable of hydrogen bonding, which can influence crystal packing. |

| Aprotic Polar | Acetone, Acetonitrile, Ethyl Acetate, THF | Offer a range of polarities to modulate solubility. |

| Aprotic Nonpolar | Hexane, Heptane, Toluene, Dichloromethane | Used as anti-solvents or for slow evaporation of more volatile co-solvents. |

Experimental Protocol: Crystallization Screening

A multi-technique approach is recommended to maximize the chances of obtaining diffraction-quality crystals.

A. Slow Evaporation:

-

Prepare a nearly saturated solution of this compound in various solvents from Table 1.

-

Filter the solutions to remove any particulate matter.

-

Transfer the clear solutions to small vials.

-

Cover the vials with a cap containing a few pinholes to allow for slow evaporation of the solvent.

-

Store the vials in a vibration-free environment at a constant temperature.

B. Vapor Diffusion (Solvent/Anti-solvent):

-

Dissolve the compound in a small amount of a "good" solvent (in which it is readily soluble).

-

Place this solution in a small, open vial.

-

Place the small vial inside a larger, sealed container that contains a larger volume of an "anti-solvent" (in which the compound is poorly soluble but the "good" solvent is miscible).

-

The anti-solvent vapor will slowly diffuse into the solution of the compound, reducing its solubility and promoting crystallization.

C. Liquid-Liquid Diffusion:

-

Carefully layer a solution of the compound in a dense solvent at the bottom of a narrow tube.

-

Gently add a less dense, miscible anti-solvent on top to create a distinct interface.

-

Crystals may form at the interface as the solvent and anti-solvent slowly mix.

Single-Crystal X-ray Diffraction (SC-XRD)

Once suitable single crystals (typically 0.1-0.3 mm in size) are obtained, the next step is to collect diffraction data.[8][9][10]

Experimental Workflow for SC-XRD

Caption: Workflow for Single-Crystal X-ray Diffraction Data Collection and Processing.

Experimental Protocol: Data Collection

-

Crystal Mounting: A suitable crystal is selected under a microscope and mounted on a goniometer head using a cryoprotectant (if data is to be collected at low temperatures).

-

Data Collection Instrument: A modern single-crystal X-ray diffractometer equipped with a sensitive detector (e.g., CCD or CMOS) and a stable X-ray source (e.g., Mo Kα or Cu Kα radiation) is used. Data is typically collected at a low temperature (e.g., 100 K) to minimize thermal motion of the atoms.

-

Unit Cell Determination: A preliminary set of diffraction images is collected to determine the unit cell parameters and the Bravais lattice.

-

Data Collection Strategy: A data collection strategy is devised to ensure complete and redundant data are collected. This typically involves rotating the crystal through a series of angles while exposing it to the X-ray beam.

-

Data Integration and Scaling: The raw diffraction images are processed to integrate the intensities of the reflections. These intensities are then scaled and corrected for various experimental factors.

Structure Solution and Refinement

The processed diffraction data is used to solve and refine the crystal structure. The SHELX suite of programs is a widely used and powerful tool for this purpose.[11][12][13][14]

Workflow for Structure Solution and Refinement

Caption: Iterative Workflow for Crystal Structure Solution and Refinement.

Experimental Protocol: Structure Solution and Refinement using SHELXL

-

Structure Solution: The phase problem is solved using direct methods (for small molecules) or Patterson methods (if a heavy atom is present) to obtain an initial electron density map and a preliminary structural model.

-

Iterative Refinement: The initial model is refined against the experimental data using a least-squares minimization procedure. This process iteratively adjusts atomic coordinates, and thermal displacement parameters to improve the agreement between the calculated and observed structure factors.

-

Difference Fourier Maps: Difference Fourier maps are calculated at each stage of refinement to locate missing atoms (including hydrogen atoms) and to identify any regions of disordered electron density.

-

Anisotropic Refinement: In the final stages of refinement, anisotropic displacement parameters are typically introduced for non-hydrogen atoms to model their thermal motion more accurately.

-

Validation: The final refined structure is rigorously validated using software like checkCIF to ensure that it is chemically reasonable and conforms to established crystallographic standards.[15][16]

Table 2: Key Crystallographic Parameters to be Determined

| Parameter | Description |

| Crystal System | The symmetry of the unit cell (e.g., monoclinic, orthorhombic). |

| Space Group | The symmetry operations that describe the arrangement of molecules in the crystal. |

| Unit Cell Dimensions | The lengths of the cell axes (a, b, c) and the angles between them (α, β, γ). |

| Z | The number of molecules in the unit cell. |

| R-factor (R1) | A measure of the agreement between the calculated and observed structure factors. Lower values are better. |

| Goodness-of-fit (GooF) | A statistical measure of the quality of the refinement. A value close to 1 is ideal. |

Computational Analysis: DFT Calculations

Density Functional Theory (DFT) calculations serve as a powerful complementary tool to validate the experimental crystal structure and to provide insights into the molecule's electronic properties.[17][18][19][20][21]

Protocol: Geometry Optimization with DFT

-

Software: A quantum chemistry software package such as Gaussian, ORCA, or NWChem is used.

-

Method: A suitable DFT functional (e.g., B3LYP or ωB97X-D) and basis set (e.g., 6-31G(d,p) or def2-TZVP) are selected.

-

Calculation: The geometry of a single molecule of this compound is optimized in the gas phase.

-

Comparison: The bond lengths, bond angles, and torsion angles from the DFT-optimized structure are compared with the values obtained from the SC-XRD experiment. A good correlation between the two provides strong validation for the experimental structure.

Data Reporting and Archiving

To ensure the trustworthiness and longevity of the research, the final crystallographic data should be reported and archived in accordance with the standards set by the International Union of Crystallography (IUCr).[15][16][22][23][24]

-

Crystallographic Information File (CIF): A standardized text file containing all the essential information about the crystal structure determination, including unit cell parameters, atomic coordinates, and refinement details.

-

Database Deposition: The CIF should be deposited in a public database such as the Cambridge Structural Database (CSD) to make the data accessible to the scientific community.

Conclusion

This technical guide has provided a comprehensive and systematic framework for the crystal structure analysis of this compound. By following the detailed protocols for synthesis, crystallization, SC-XRD data collection, structure solution and refinement, and computational validation, researchers can confidently and accurately elucidate the three-dimensional structure of this and other novel small molecules. The emphasis on the rationale behind each step and adherence to international standards ensures the scientific integrity and reproducibility of the results, which are crucial for advancing research in drug discovery and materials science.

References

- 1. Protein XRD Protocols - X-ray Diffraction Data Collection [sites.google.com]

- 2. US5332824A - Process for the preparation of 2-amino-5-methyl-pyridine - Google Patents [patents.google.com]

- 3. Synthesis of 2-(5-Nitropyrid-2-yl)-3-(4-substitutedphenyl)amino-isoxazol-5(2H)-ones and Their Rearrangements to Imidazo[1,2-a]- pyridines and Indoles with Triethylamine - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. sptlabtech.com [sptlabtech.com]

- 6. Getting crystals your crystallographer will treasure: a beginner’s guide - PMC [pmc.ncbi.nlm.nih.gov]

- 7. lafactoria.lec.csic.es [lafactoria.lec.csic.es]

- 8. Single-crystal X-ray Diffraction [serc.carleton.edu]

- 9. X-ray Diffraction Protocols and Methods | Springer Nature Experiments [experiments.springernature.com]

- 10. sssc.usask.ca [sssc.usask.ca]

- 11. ocw.mit.edu [ocw.mit.edu]

- 12. psi.ch [psi.ch]

- 13. hkl-xray.com [hkl-xray.com]

- 14. Crystal structure refinement with SHELXL - PMC [pmc.ncbi.nlm.nih.gov]

- 15. iucr.org [iucr.org]

- 16. journals.iucr.org [journals.iucr.org]

- 17. Geometry Optimization – EXPO [ba.ic.cnr.it]

- 18. researchgate.net [researchgate.net]

- 19. youtube.com [youtube.com]

- 20. On the practical applicability of modern DFT functionals for chemical computations. Case study of DM21 applicability for geometry optimization. [arxiv.org]

- 21. DFT calculations towards the geometry optimization, electronic structure, infrared spectroscopy and UV–vis analyses of Favipiravir adsorption on the first-row transition metals doped fullerenes; a new strategy for COVID-19 therapy - PMC [pmc.ncbi.nlm.nih.gov]

- 22. The interoperability of crystallographic data and databases - PMC [pmc.ncbi.nlm.nih.gov]

- 23. iucrdata.iucr.org [iucrdata.iucr.org]

- 24. journals.iucr.org [journals.iucr.org]

An In-depth Technical Guide to N,5-dimethylpyridin-2-amine (CAS: 45715-13-7)

For Researchers, Scientists, and Drug Development Professionals

Foreword: Unveiling a Versatile Pyridine Building Block

N,5-dimethylpyridin-2-amine, a substituted pyridine derivative, represents a key building block in the expansive field of medicinal chemistry and organic synthesis. Its unique electronic and structural characteristics, arising from the interplay of the pyridine ring and the dimethylamino and methyl substituents, make it a valuable scaffold for the development of novel molecular entities. This guide provides a comprehensive technical overview of this compound, consolidating available data on its chemical and physical properties, spectral characteristics, synthesis, and safety considerations. The insights presented herein are intended to empower researchers to effectively utilize this compound in their discovery and development endeavors.

Core Molecular Attributes

This compound is a heterocyclic aromatic amine. The presence of the electron-donating amino and methyl groups on the pyridine ring influences its reactivity and potential as a ligand or intermediate in various chemical transformations.

Structural and Chemical Identity

-

Chemical Name: this compound

-

CAS Number: 45715-13-7[1]

-

Molecular Formula: C₇H₁₀N₂[1]

-

Molecular Weight: 122.17 g/mol [1]

-

Canonical SMILES: CN(C)C1=NC=C(C=C1)C

-

InChI Key: ASYFGSIOATXWJA-UHFFFAOYSA-N

Table 1: Key Chemical Identifiers

| Identifier | Value |

|---|---|

| CAS Number | 45715-13-7 |

| Molecular Formula | C₇H₁₀N₂ |

| Molecular Weight | 122.17 g/mol |

Caption: 2D Structure of this compound.

Physicochemical and Spectral Properties

A thorough understanding of the physicochemical and spectral properties is paramount for the successful application of this compound in a research setting. While experimental data for this specific compound is not extensively published, we can infer some properties from related structures and general chemical principles.

Physical Properties (Predicted and Inferred)

Table 2: Predicted Physicochemical Properties

| Property | Predicted/Inferred Value | Notes |

|---|---|---|

| Physical State | Liquid or low-melting solid | Based on structural analogs. |

| Boiling Point | ~190-230 °C | Inferred from related compounds. |

| Solubility | Soluble in common organic solvents. | Expected based on its structure. |

Spectral Data for Characterization

While specific experimental spectra for this compound are not publicly available, we can predict the key features based on its structure and data from analogous compounds. These predictions are crucial for identity confirmation and purity assessment.

2.2.1. ¹H NMR Spectroscopy (Predicted)

The proton NMR spectrum is expected to show distinct signals for the aromatic protons and the methyl groups.

-

Pyridine Ring Protons: Three signals in the aromatic region (typically δ 6.0-8.5 ppm). The substitution pattern will lead to specific splitting patterns (doublets and a doublet of doublets).

-

N-Methyl Protons: A singlet in the upfield region (typically δ 2.5-3.5 ppm) corresponding to the six protons of the two methyl groups attached to the nitrogen.

-

C5-Methyl Protons: A singlet in the upfield region (typically δ 2.0-2.5 ppm) corresponding to the three protons of the methyl group at the C5 position.

2.2.2. ¹³C NMR Spectroscopy (Predicted)

The carbon NMR spectrum will provide information on the carbon skeleton.

-

Pyridine Ring Carbons: Five signals in the downfield region (typically δ 100-160 ppm).

-

N-Methyl Carbons: A signal in the upfield region (typically δ 30-45 ppm).

-

C5-Methyl Carbon: A signal in the upfield region (typically δ 15-25 ppm).

2.2.3. Infrared (IR) Spectroscopy (Predicted)

The IR spectrum will show characteristic absorptions for the functional groups present.

-

C-N Stretch (Aromatic Amine): A strong band in the region of 1335-1250 cm⁻¹.

-

C=N and C=C Stretching (Pyridine Ring): Multiple bands in the 1600-1400 cm⁻¹ region.

-

C-H Stretching (Aromatic and Alkyl): Bands in the 3100-3000 cm⁻¹ and 3000-2850 cm⁻¹ regions, respectively.

2.2.4. Mass Spectrometry (MS) (Predicted)

Mass spectrometry is a key tool for determining the molecular weight and fragmentation pattern.

-

Molecular Ion (M⁺): An odd molecular weight is expected due to the presence of two nitrogen atoms (Nitrogen Rule), which is consistent with the calculated molecular weight of 122.17 g/mol . The molecular ion peak should be observed at m/z 122.

-

Fragmentation: Common fragmentation pathways for N-alkyl pyridines involve the loss of alkyl groups. A prominent fragment at m/z 107 (M-15) corresponding to the loss of a methyl radical is anticipated.

Synthesis and Reactivity

While a specific, detailed experimental protocol for the synthesis of this compound is not widely published, a plausible synthetic route can be devised based on established pyridine chemistry.

Proposed Synthetic Pathway

A common method for the N-alkylation of aminopyridines can be adapted for the synthesis of this compound. The starting material for this synthesis would be the commercially available 2-amino-5-methylpyridine.

Caption: Proposed synthesis of this compound.

3.1.1. Experimental Protocol: N-Methylation of 2-Amino-5-methylpyridine (Illustrative)

This protocol is a general guideline and requires optimization.

-

Reaction Setup: To a solution of 2-amino-5-methylpyridine (1.0 eq.) in an anhydrous aprotic solvent such as N,N-dimethylformamide (DMF) or tetrahydrofuran (THF), add a suitable base (e.g., sodium hydride, 2.2 eq.) portion-wise at 0 °C under an inert atmosphere (e.g., nitrogen or argon).

-

Deprotonation: Allow the reaction mixture to stir at 0 °C for 30 minutes to facilitate the deprotonation of the amino group.

-

Methylation: Add a methylating agent, such as methyl iodide or dimethyl sulfate (2.2 eq.), dropwise to the reaction mixture at 0 °C.

-

Reaction Progression: Allow the reaction to warm to room temperature and stir for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC).

-

Work-up: Upon completion, quench the reaction by the slow addition of water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

-

Purification: Purify the crude product by column chromatography on silica gel to afford this compound.

Reactivity Profile

The this compound molecule possesses several reactive sites. The pyridine nitrogen is basic and can be protonated or alkylated. The aromatic ring can undergo electrophilic substitution, with the positions directed by the activating amino and methyl groups. The dimethylamino group can also participate in various reactions. This versatile reactivity makes it a valuable intermediate for the synthesis of more complex molecules.

Applications in Research and Drug Development

Substituted pyridines are a cornerstone of modern medicinal chemistry, appearing in a vast number of approved drugs. While specific biological activity data for this compound is limited in the public domain, its structural motifs suggest potential applications in several therapeutic areas.

Scaffold for Bioactive Molecules

The 2-aminopyridine scaffold is a privileged structure in drug discovery, known to interact with a variety of biological targets. The dimethylamino and methyl substitutions on this compound can be used to fine-tune the steric and electronic properties of derivative compounds, potentially leading to enhanced binding affinity and selectivity for target proteins.

Potential Therapeutic Areas

Derivatives of aminopyridines have been investigated for a wide range of biological activities, including but not limited to:

-

Kinase Inhibition: The aminopyridine core can serve as a hinge-binding motif in many kinase inhibitors.

-

GPCR Modulation: Substituted pyridines are common features in ligands for G-protein coupled receptors.

-

Antimicrobial and Antiviral Agents: The pyridine ring is a key component in numerous antimicrobial and antiviral drugs.

Safety and Handling

As with any chemical reagent, proper safety precautions must be observed when handling this compound.

Hazard Identification

Based on data for structurally similar compounds, this compound should be considered harmful if swallowed, in contact with skin, or if inhaled. It may cause skin and eye irritation.

Table 3: GHS Hazard Statements for Related Aminopyridines

| Hazard Statement | Description |

|---|---|

| H302 | Harmful if swallowed |

| H312 | Harmful in contact with skin |

| H315 | Causes skin irritation |

| H319 | Causes serious eye irritation |

| H332 | Harmful if inhaled |

| H335 | May cause respiratory irritation |

Recommended Handling Procedures

-

Personal Protective Equipment (PPE): Wear appropriate PPE, including safety glasses, chemical-resistant gloves, and a lab coat.

-

Ventilation: Handle in a well-ventilated area, preferably in a chemical fume hood.

-

Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated place. Keep away from incompatible materials such as strong oxidizing agents.

-

Disposal: Dispose of in accordance with local, state, and federal regulations.

Conclusion and Future Directions

This compound is a versatile building block with significant potential in organic synthesis and medicinal chemistry. While a comprehensive experimental dataset for this specific compound is not yet fully established in the public domain, this guide provides a solid foundation based on its chemical structure and the properties of related analogs. Further research to fully characterize its physical and spectral properties, optimize its synthesis, and explore its biological activities is warranted and will undoubtedly unlock new opportunities for its application in the development of novel therapeutics and other advanced materials.

References

The Pivotal Role of N,5-dimethylpyridin-2-amine in the Landscape of Modern Drug Discovery: A Technical Guide to its Biologically Active Derivatives

For Distribution Among Researchers, Scientists, and Drug Development Professionals

Abstract

The N,5-dimethylpyridin-2-amine core, a seemingly simple heterocyclic amine, represents a foundational scaffold in medicinal chemistry. While its intrinsic biological activity remains underexplored, its true significance lies in its role as a versatile building block for a diverse array of potent therapeutic agents. This technical guide provides an in-depth exploration of the biological activities exhibited by derivatives of this compound, with a primary focus on their anticancer, antimicrobial, and anti-inflammatory properties. We will delve into the mechanistic underpinnings of these activities, present detailed experimental protocols for their evaluation, and offer a perspective on the future of drug discovery centered around this pivotal chemical entity. Our narrative is grounded in field-proven insights, emphasizing the causality behind experimental choices and ensuring that every described protocol is a self-validating system.

Introduction: The this compound Scaffold - A Launchpad for Bioactivity

This compound (CAS 45715-13-7) is a substituted aminopyridine that has garnered significant attention not as a standalone therapeutic, but as a crucial intermediate in the synthesis of complex heterocyclic compounds.[1][2] Its structural features, including the nucleophilic amino group and the pyridine ring, make it an ideal starting material for creating extensive libraries of derivatives. The true biological potential is unlocked through chemical modifications of this core structure, leading to compounds with significant therapeutic promise. This guide will systematically explore the biological frontiers that have been successfully breached by leveraging the this compound framework.

Anticancer Activity: Targeting the Machinery of Cell Proliferation

Derivatives of the aminopyridine scaffold have emerged as a significant class of anticancer agents, with many exhibiting potent activity against a range of human cancer cell lines. The primary mechanism of action for many of these compounds is the inhibition of key enzymes that regulate the cell cycle, such as Cyclin-Dependent Kinases (CDKs).[3][4][5]

Mechanism of Action: Inhibition of Cyclin-Dependent Kinases (CDKs)

CDKs are a family of protein kinases that are central to the control of cell cycle progression.[6] Their dysregulation is a hallmark of many cancers. Aminopyridine derivatives have been designed to act as ATP-competitive inhibitors, binding to the active site of CDKs and preventing the phosphorylation of their target substrates, thereby inducing cell cycle arrest and apoptosis.[4][5] Specifically, CDK9 has been identified as a key target.[3][4] Inhibition of CDK9 leads to the downregulation of anti-apoptotic proteins, such as Mcl-1, ultimately promoting cancer cell death.

Quantitative Analysis of Anticancer Activity

The antiproliferative activity of aminopyridine derivatives is typically quantified by determining their half-maximal inhibitory concentration (IC50) against various cancer cell lines.

| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |

| 2-Anilinopyrimidine | HCT116 (Colon) | 0.059 - 1.957 | [6] |

| 2-Anilinopyrimidine | K562 (Leukemia) | Varies | [3] |

| 2-Anilinopyrimidine | MCF7 (Breast) | Varies | [3] |

| Pyrimidin-2-amine | Breast Cancer Cells | 0.0067 | [7] |

| 4-(4-aminophenoxy)pyridine-2-carboxamide | HepG2 (Liver) | Varies | [8] |

| 4-(4-aminophenoxy)pyridine-2-carboxamide | HCT116 (Colon) | Varies | [8] |

Experimental Protocol: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a standard procedure for assessing the cytotoxic effects of this compound derivatives on cancer cell lines.

1. Cell Culture and Seeding:

- Culture human cancer cell lines (e.g., HCT116, MCF-7) in appropriate media supplemented with 10% fetal bovine serum and 1% penicillin-streptomycin at 37°C in a humidified 5% CO2 atmosphere.

- Harvest cells using trypsin-EDTA and perform a cell count using a hemocytometer or automated cell counter.

- Seed cells into 96-well plates at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of culture medium.

- Incubate the plates for 24 hours to allow for cell attachment.

2. Compound Treatment:

- Prepare a stock solution of the test compound in dimethyl sulfoxide (DMSO).

- Perform serial dilutions of the stock solution in culture medium to achieve a range of final concentrations. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced toxicity.

- Remove the old medium from the 96-well plates and add 100 µL of the medium containing the different concentrations of the test compound. Include a vehicle control (medium with DMSO) and a positive control (a known anticancer drug).

- Incubate the plates for 48-72 hours.

3. MTT Assay:

- Prepare a 5 mg/mL solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) in phosphate-buffered saline (PBS).

- Add 20 µL of the MTT solution to each well and incubate for 4 hours at 37°C.

- Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

- Shake the plate for 10 minutes to ensure complete dissolution.

4. Data Analysis:

- Measure the absorbance at 570 nm using a microplate reader.

- Calculate the percentage of cell viability for each concentration relative to the vehicle control.

- Plot the percentage of cell viability against the compound concentration and determine the IC50 value using non-linear regression analysis.

start [label="Start", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];

cell_seeding [label="Seed Cancer Cells in 96-well Plate"];

incubation_24h [label="Incubate for 24h"];

compound_treatment [label="Treat with Aminopyridine Derivatives"];

incubation_48_72h [label="Incubate for 48-72h"];

mtt_addition [label="Add MTT Reagent"];

incubation_4h [label="Incubate for 4h"];

dissolve_formazan [label="Dissolve Formazan Crystals in DMSO"];

read_absorbance [label="Read Absorbance at 570 nm"];

data_analysis [label="Calculate IC50 Values"];

end [label="End", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"];

start -> cell_seeding;

cell_seeding -> incubation_24h;

incubation_24h -> compound_treatment;

compound_treatment -> incubation_48_72h;

incubation_48_72h -> mtt_addition;

mtt_addition -> incubation_4h;

incubation_4h -> dissolve_formazan;

dissolve_formazan -> read_absorbance;

read_absorbance -> data_analysis;

data_analysis -> end;

}

Antimicrobial Activity: A Broad Spectrum of Action

Derivatives of this compound have demonstrated notable activity against a range of pathogenic microbes, including both Gram-positive and Gram-negative bacteria, as well as some fungal species.[9][10][11] This broad-spectrum activity makes them attractive candidates for the development of new anti-infective agents.

Spectrum of Antimicrobial Activity

Studies have shown that various substituted aminopyridine derivatives are effective against clinically relevant bacteria.

| Compound Class | Bacterial Strain | Activity | Reference |

| 2-Aminopyridine Derivatives | Staphylococcus aureus | High activity | [10][11] |

| 2-Aminopyridine Derivatives | Bacillus subtilis | High activity | [10][11] |

| Imidazo[4,5-b]pyridine | Bacillus cereus | Moderate activity | [9] |

| Imidazo[4,5-b]pyridine | Escherichia coli | Lower activity | [9] |

Experimental Protocol: Broth Microdilution Assay for Minimum Inhibitory Concentration (MIC)

This protocol details the determination of the MIC of aminopyridine derivatives against bacterial strains, a key measure of their antimicrobial potency.[2]

1. Inoculum Preparation:

- From a fresh culture plate, select 3-5 isolated colonies of the test bacterium.

- Inoculate the colonies into a tube containing sterile Mueller-Hinton Broth (MHB).

- Incubate the broth at 37°C until it reaches the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10⁸ CFU/mL).

- Dilute the bacterial suspension in MHB to achieve a final concentration of approximately 5 x 10⁵ CFU/mL in the wells of the microtiter plate.

2. Compound Preparation and Dilution:

- Prepare a stock solution of the test compound in a suitable solvent (e.g., DMSO).

- In a 96-well microtiter plate, perform a two-fold serial dilution of the compound in MHB to obtain a range of concentrations.

3. Inoculation and Incubation:

- Add the standardized bacterial inoculum to each well of the microtiter plate containing the serially diluted compound.

- Include a positive control (broth with inoculum, no compound) and a negative control (broth only).

- Incubate the plate at 37°C for 18-24 hours.

4. MIC Determination:

- Visually inspect the wells for bacterial growth (turbidity).

- The MIC is defined as the lowest concentration of the compound that completely inhibits visible growth of the bacterium.

Anti-inflammatory Activity: Modulating the Immune Response

The aminopyridine scaffold has also been incorporated into molecules with significant anti-inflammatory properties.[1] These compounds can modulate the inflammatory response by reducing the production of pro-inflammatory mediators.

Mechanism of Action: Attenuation of Pro-inflammatory Cytokines

Certain aminopyridine derivatives have been shown to reduce the expression of pro-inflammatory cytokines like Interleukin-1β (IL-1β) and Tumor Necrosis Factor-α (TNF-α).[12][13] This is often achieved by interfering with signaling pathways that lead to the activation of immune cells, such as macrophages. For instance, some derivatives promote the differentiation of M2 macrophages, which have an anti-inflammatory phenotype.[13]

Experimental Protocol: Lipopolysaccharide (LPS)-Induced Cytokine Release in Macrophages

This protocol describes a common in vitro method to assess the anti-inflammatory potential of aminopyridine derivatives.

1. Cell Culture:

- Culture a macrophage cell line (e.g., RAW 264.7) in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin.

- Seed the cells into 24-well plates and allow them to adhere overnight.

2. Compound Treatment and LPS Stimulation:

- Pre-treat the cells with various concentrations of the test compound for 1-2 hours.

- Stimulate the cells with lipopolysaccharide (LPS) (e.g., 1 µg/mL) to induce an inflammatory response. Include a vehicle control and an LPS-only control.

3. Supernatant Collection and Cytokine Measurement:

- After 24 hours of incubation, collect the cell culture supernatants.

- Measure the concentration of pro-inflammatory cytokines (e.g., TNF-α, IL-6) in the supernatants using an Enzyme-Linked Immunosorbent Assay (ELISA) kit according to the manufacturer's instructions.

4. Data Analysis:

- Calculate the percentage of inhibition of cytokine production for each compound concentration compared to the LPS-only control.

- Determine the IC50 value for the inhibition of each cytokine.

Conclusion and Future Perspectives

While this compound itself may not be a direct therapeutic agent, its importance as a foundational element in medicinal chemistry is undeniable. The derivatives stemming from this core structure have demonstrated a remarkable breadth of biological activity, with significant potential in oncology, infectious diseases, and inflammatory disorders. The continued exploration of novel derivatives, guided by a deeper understanding of their structure-activity relationships and mechanisms of action, will undoubtedly lead to the development of next-generation therapeutics. Future research should focus on optimizing the pharmacokinetic and pharmacodynamic properties of these compounds to enhance their clinical translatability. The strategic modification of the this compound scaffold will continue to be a fruitful avenue for the discovery of innovative and effective medicines.

References

- 1. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. Discovery of Novel 2-Aminopyridine-Based and 2-Aminopyrimidine-Based Derivatives as Potent CDK/HDAC Dual Inhibitors for the Treatment of Refractory Solid Tumors and Hematological Malignancies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. mdpi.com [mdpi.com]

- 7. Design, synthesis, and biological evaluation of novel pyrimidin-2-amine derivatives as potent PLK4 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 8. pdf.benchchem.com [pdf.benchchem.com]

- 9. mdpi.com [mdpi.com]

- 10. mdpi.com [mdpi.com]

- 11. Efficient Synthesis of 2-Aminopyridine Derivatives: Antibacterial Activity Assessment and Molecular Docking Studies - PMC [pmc.ncbi.nlm.nih.gov]

- 12. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury - PMC [pmc.ncbi.nlm.nih.gov]

- 13. 4-aminopyridine attenuates inflammation and apoptosis and increases angiogenesis to promote skin regeneration following a burn injury in mice | Semantic Scholar [semanticscholar.org]

A Researcher's Guide to Elucidating the Biological Mechanism of Action for N,5-dimethylpyridin-2-amine

An In-depth Technical Whitepaper for Drug Discovery and Development Professionals

Abstract

N,5-dimethylpyridin-2-amine is a substituted aminopyridine whose biological activities and mechanism of action remain largely uncharacterized in public-domain research. This guide addresses this knowledge gap by proposing a structured, scientifically rigorous framework for its investigation. Aminopyridine scaffolds are present in numerous bioactive compounds, notably as voltage-gated potassium channel blockers and kinase inhibitors.[1][2] Leveraging this precedent, this document outlines a hypothesis-driven approach to systematically uncover the molecular targets and cellular pathways modulated by this compound. We present a multi-tiered strategy encompassing in silico modeling, in vitro target validation, cellular pathway analysis, and directions for future in vivo studies. This whitepaper serves as a comprehensive roadmap for researchers, providing detailed experimental protocols and the causal logic behind them, to transform this compound from a chemical entity into a well-understood pharmacological tool.

Introduction: The Aminopyridine Scaffold and a Central Hypothesis

The aminopyridine core is a privileged structure in medicinal chemistry, forming the backbone of drugs with diverse therapeutic applications.[3][4] Notably, compounds like 4-aminopyridine (dalfampridine) act by blocking voltage-gated potassium channels to treat neurological conditions.[1][5] Other derivatives have been developed as potent kinase inhibitors, dopamine transporter inhibitors, or nicotinic acetylcholine receptor modulators.[6][7][8]

Given the structural features of this compound, a plausible and testable primary hypothesis is that it functions as an inhibitor of one or more protein kinases . Kinases are critical regulators of cellular signaling, and their dysregulation is a hallmark of many diseases, including cancer and inflammatory disorders. The N-methyl and C5-methyl substitutions on the pyridin-2-amine core provide specific steric and electronic features that could confer affinity and selectivity for the ATP-binding pocket of certain kinases.

This guide will proceed under this central hypothesis, outlining the necessary steps to identify its putative kinase target(s) and elucidate the downstream biological consequences of its action.

Tier 1: Target Identification and Validation

The initial phase focuses on identifying and confirming the direct molecular target(s) of this compound. This involves a combination of computational prediction and empirical biochemical validation.

In Silico Profiling: A Computational First Look

Before committing to resource-intensive wet-lab experiments, computational docking can rapidly screen this compound against a large panel of known kinase structures. This approach predicts the binding affinity and pose of the compound within the ATP-binding site.

Causality of Experimental Choice: In silico screening is a cost-effective strategy to narrow down a vast field of potential targets to a manageable number of high-probability candidates. It prioritizes experimental resources and provides a structural hypothesis for the binding mode that can be tested later.

Workflow: Kinase Panel Docking

References

- 1. The use of aminopyridines in neurological disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Cracking the code: the clinical and molecular impact of aminopyridines; a review (2019–2024) - RSC Advances (RSC Publishing) DOI:10.1039/D4RA07438F [pubs.rsc.org]

- 3. sarchemlabs.com [sarchemlabs.com]

- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]

- 5. 4-aminopyridine – the new old drug for the treatment of neurodegenerative diseases [pharmacia.pensoft.net]

- 6. Pharmacophore-based discovery of substituted pyridines as novel dopamine transporter inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Synthesis and structure-activity relationships of 5-substituted pyridine analogues of 3 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. bcc.bas.bg [bcc.bas.bg]

N,5-Dimethylpyridin-2-amine: A Core Scaffold for the Development of Novel Therapeutics

<-3> A Technical Guide for Drug Development Professionals

Abstract

N,5-dimethylpyridin-2-amine, also known as 5-methyl-2-pyridinamine, is a heterocyclic amine that has emerged as a critical structural motif and versatile starting material in medicinal chemistry. While not a therapeutic agent in itself, its unique chemical architecture serves as a foundational scaffold for the synthesis of a diverse array of biologically active molecules. This technical guide provides an in-depth analysis of this compound's physicochemical properties, its strategic importance in drug discovery, and its application in the synthesis of compounds targeting a range of diseases. We will explore its role in the development of kinase inhibitors for oncology and provide detailed, exemplary protocols for the synthesis and biological evaluation of its derivatives, offering a practical framework for researchers in the field.

Introduction: The Strategic Value of a Versatile Scaffold

In the landscape of drug discovery, the identification of "privileged scaffolds" — molecular frameworks that can bind to multiple biological targets with high affinity — is a cornerstone of efficient lead generation. The 2-aminopyridine moiety, a key feature of this compound, is widely recognized as one such scaffold.[1] Its simple, low molecular weight design is highly functionalized, offering strategic points for chemical modification that allow for the systematic exploration of structure-activity relationships (SAR).[1][2]

This compound (CAS 1603-41-4) serves as an indispensable building block for creating compounds with targeted therapeutic actions, including anti-inflammatory agents, antivirals, and drugs for neurological conditions.[2] The presence of the amino group and the methyl group on the pyridine ring provides distinct reactive handles for chemists to build molecular complexity and fine-tune pharmacological properties.[2][3] This guide will illuminate the pathways from this core intermediate to potentially novel therapeutic agents.

Physicochemical Properties and Synthesis Overview

A thorough understanding of a starting material's properties is fundamental to its effective use in complex synthetic routes.

Table 1: Physicochemical Properties of this compound

| Property | Value | Reference |

| CAS Number | 1603-41-4 | [4][5] |

| Molecular Formula | C₆H₈N₂ | [4][5] |

| Molecular Weight | 108.14 g/mol | [4][5][6] |

| Appearance | Tan to yellow solid/crystals | [4][7] |

| Melting Point | 76-77 °C (lit.) | [6][7] |

| Boiling Point | 227 °C (lit.) | [6][7] |

| IUPAC Name | 5-methylpyridin-2-amine | [5] |

The synthesis of this compound can be achieved through various methods, often involving the amination of pyridine derivatives.[7] One established process involves the reaction of 3-methylpyridine-1-oxide with a trialkylamine and an electrophilic compound, followed by reaction with hydrogen bromide at elevated temperatures.[8] The efficiency and scalability of these synthetic routes are critical for ensuring a reliable supply for research and development.[7]

Therapeutic Applications via Chemical Synthesis

The primary therapeutic relevance of this compound lies in its role as a precursor to more complex, biologically active molecules. Its derivatives have shown promise in a multitude of therapeutic areas.

Kinase Inhibitors in Oncology

Protein kinases are crucial regulators of cellular processes, and their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[9] The 2-aminopyridine scaffold is a well-established "hinge-binding" motif found in numerous approved and investigational kinase inhibitors.[10] It forms key hydrogen bonds with the backbone of the kinase ATP-binding site, a critical interaction for potent inhibition.

Derivatives of this compound can be synthesized to target various kinases. For example, through palladium-catalyzed cross-coupling reactions like the Suzuki-Miyaura coupling, various aryl and heteroaryl groups can be attached to the pyridine core.[3][11] This allows for the creation of libraries of compounds that can be screened against panels of kinases to identify potent and selective inhibitors.[10] Recent research has demonstrated the discovery of 2-aminopyridine derivatives as dual inhibitors of cyclin-dependent kinases (CDK) and histone deacetylases (HDAC), showing significant anti-proliferative effects in cancer cell lines and xenograft models.[12]

Caption: Synthetic pathways from this compound to diverse therapeutic candidates.

Agents for Neurological Disorders

The 2-aminopyridine framework is also integral to compounds targeting the central nervous system (CNS). For instance, derivatives have been designed and synthesized as potent and selective inhibitors of human neuronal nitric oxide synthase (nNOS), an enzyme implicated in various neurological conditions.[13] The pharmacokinetic properties of these derivatives are critical; studies have shown that specific 2-aminopyridine compounds can cross the blood-brain barrier and achieve quantifiable concentrations in the brain, a prerequisite for CNS-acting drugs.[13]

Antimicrobial Agents